2,4-Dinitrobenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIGSRYPZWDGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060584 | |

| Record name | Benzoic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-30-0 | |

| Record name | 2,4-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3FBD88RA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzoic acid is a nitro-substituted aromatic carboxylic acid that serves as a versatile intermediate and reagent in various chemical and analytical applications.[1][2] Its reactivity, stemming from the presence of two electron-withdrawing nitro groups and a carboxylic acid moiety, makes it a compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on providing practical information for laboratory use.

Chemical Structure and Identification

The structural attributes and identifiers of this compound are fundamental to its chemical behavior and are summarized below.

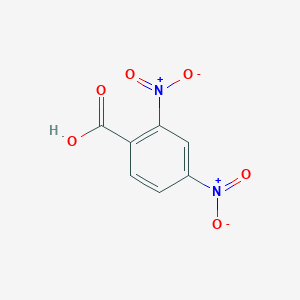

Structural Diagram

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 610-30-0[3][4][5][6][7] |

| Molecular Formula | C₇H₄N₂O₆[3][4][5][6][7] |

| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-][3][8] |

| InChI | InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)[4][5][6][8] |

| InChIKey | ZIIGSRYPZWDGBT-UHFFFAOYSA-N[3][4][5][6][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Weight | 212.12 g/mol [3][7] |

| Appearance | Yellow crystalline solid[2] |

| Melting Point | 176-180 °C[8][9] |

| Purity | Typically ≥96%[4][8] |

| Storage Temperature | Store below +30°C[9] |

Experimental Protocols

This section details established experimental procedures for the synthesis of this compound and its application in analytical methodologies.

Synthesis of this compound

Two primary synthetic routes for this compound are described below.

This is a two-step synthesis involving the nitration of toluene (B28343) followed by the oxidation of the resulting 2,4-dinitrotoluene (B133949).[5][10]

Step 1: Nitration of Toluene to 2,4-Dinitrotoluene [1]

-

Materials: Toluene, concentrated nitric acid, concentrated sulfuric acid, ice, methanol (B129727).

-

Procedure:

-

Prepare a nitrating mixture by carefully adding a specific ratio of concentrated nitric acid to concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to toluene while maintaining a temperature below 60°C.

-

After the addition is complete, raise the temperature to 90-98°C and maintain for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it slowly into ice water to precipitate the crude 2,4-dinitrotoluene.

-

Filter the precipitate, wash with water, and recrystallize from hot methanol to obtain pure 2,4-dinitrotoluene. A yield of approximately 68.5% can be expected.[1]

-

Step 2: Oxidation of 2,4-Dinitrotoluene to this compound [1]

-

Materials: 2,4-dinitrotoluene, potassium permanganate (B83412), water, catalyst (optional).

-

Procedure:

-

Add 2,4-dinitrotoluene to water and heat the mixture to boiling.

-

Add potassium permanganate and a suitable catalyst (if any) in portions.

-

Reflux the reaction mixture at a constant temperature for approximately 5 hours.

-

Filter the hot solution and acidify the filtrate to precipitate the this compound.

-

Filter, wash, and recrystallize the product from water to obtain pure this compound. A yield of around 50.8% has been reported for this step.[1]

-

This alternative synthesis involves the nitration of bibenzyl to form tetranitrobibenzyl, which is then oxidized to this compound.[1] This method is noted for its milder reaction conditions.[1]

Step 1: Nitration of Bibenzyl to Tetranitrobibenzyl

-

Materials: Bibenzyl, fuming nitric acid.

-

Procedure:

-

Add bibenzyl to fuming nitric acid (98%) in a 1:10 to 1:15 mass ratio.

-

Stir the reaction mixture at 18-35°C for 2-5 hours.

-

Pour the reaction mixture into ice water to precipitate a pale yellow solid, which is the tetranitrobibenzyl intermediate.

-

Step 2: Oxidation of Tetranitrobibenzyl to this compound

-

Materials: Tetranitrobibenzyl, potassium permanganate, benzene, dicyclohexyl-18-crown-6.

-

Procedure:

-

Add tetranitrobibenzyl, potassium permanganate (in three batches), and dicyclohexyl-18-crown-6 to benzene.

-

Stir the mixture at room temperature for 5 hours.

-

Follow a standard workup procedure to isolate the pure this compound. A reported yield for this process is 54.44%.[1]

-

Analytical Applications

This compound is utilized in several analytical methods, two of which are detailed below.

This compound can be used for the quantitative determination of diazepam in pure samples and pharmaceutical preparations.[9][11][12] The method is based on the formation of a colored complex between diazepam and this compound in an alkaline medium.[4]

-

Materials: Diazepam standard solution, this compound solution (5 x 10⁻³ M), sodium hydroxide (B78521) solution (10 M), ethanol.

-

Procedure:

-

Transfer a solution containing 17.0-83.0 µg/ml of diazepam into a 10 ml measuring flask.

-

Add 0.6 ml of 5 x 10⁻³ M this compound solution.

-

Add an appropriate amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.

-

Complete the volume to 10 ml with ethanol, shake well, and allow the mixture to stand for 60 minutes at room temperature for full color development.

-

Measure the absorbance of the resulting colored solution at 500 nm.[4]

-

This compound serves as a chromophore probe for the analysis of perfluorinated carboxylic acids (PFCAs) in water by CZE with indirect UV detection.[9][11][12][13]

-

Apparatus: Capillary electrophoresis system with a UV detector.

-

Reagents: Tris buffer (50 mM, pH 9.0), methanol, this compound (as the chromophore).

-

Procedure:

-

Prepare the background electrolyte (BGE) consisting of a 50 mM Tris solution at pH 9.0 with 50% methanol.[13]

-

Use this compound as the chromophore in the BGE.

-

Perform the CZE separation of C6-C12 PFCAs. The baseline separation is typically achieved within 20 minutes.[13]

-

Detection is carried out using an indirect UV detection method.

-

Reactivity and Applications

This compound is a valuable reactant in several organic transformations:

-

Decarboxylative C-N Cross-Coupling Reactions: It can participate in reactions where the carboxylic acid group is removed and a new carbon-nitrogen bond is formed.[8][9]

-

Synthesis of Zwitterionic Azaspirocyclic Hydantoins: It reacts with various carbodiimides through an in situ intramolecular dearomatization reaction to produce these complex heterocyclic compounds.[8][9][12]

-

Preparation of 1-(2,4-dinitrophenyl)ethanone: This is achieved through condensation with dimethyl malonate followed by a decarboxylation reaction.[8][9]

-

Production of 2,4-dinitro-benzoyl chloride: It can be converted to the corresponding acid chloride, a useful acylating agent.[9]

Logical Workflow for Synthesis from Toluene

Caption: Workflow for the synthesis of this compound from toluene.

References

- 1. CN103922941A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Show how to convert toluene to (a) this compound and (b) 3,5 -d.. [askfilo.com]

- 5. galaxypub.co [galaxypub.co]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. researchgate.net [researchgate.net]

- 12. Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid (CAS 610-30-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzoic acid (DNBA) is a highly versatile organic compound characterized by a benzoic acid core substituted with two nitro groups at the 2 and 4 positions. This arrangement of functional groups imparts unique chemical properties, making it a valuable reagent and intermediate in various chemical and pharmaceutical applications. It is a pale yellow crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and dioxane.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key applications with detailed experimental protocols, and the biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The chemical and physical properties of this compound are crucial for its application in synthesis and analysis. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 610-30-0 | [2] |

| Molecular Formula | C₇H₄N₂O₆ | [3] |

| Molecular Weight | 212.12 g/mol | [3][4] |

| Appearance | Light yellow powder or crystals | [5] |

| Melting Point | 176-180 °C | [4] |

| pKa | 1.43 (at 25 °C) | [6] |

| Solubility | Soluble in dioxane (50 mg/mL). Sparingly soluble in water. | [7] |

| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| FTIR (KBr pellet) | Conforms to structure |

| ¹H-NMR | Spectrum confirms the structure |

| Mass Spectrometry | Molecular ion (m/z) = 212.12 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2,4-dinitrotoluene.

Experimental Protocol: Oxidation of 2,4-Dinitrotoluene

This protocol is based on the selective oxidation of the methyl group of 2,4-dinitrotoluene.

Materials:

-

2,4-Dinitrotoluene

-

Nitric acid (30%)

-

Sodium carbonate solution

-

Dilute sulfuric acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of isomeric dinitrotoluenes (containing 3,4-dinitrotoluene) is heated with 30% nitric acid.[8]

-

The reaction mixture is heated at 170°C for 4.5 hours.[8]

-

After cooling, the reaction mixture is treated with benzene.[8]

-

The precipitated crude 3,4-dinitrobenzoic acid is collected by filtration.[8]

-

For purification, the crude product is dissolved in a sodium carbonate solution and extracted with benzene to remove unreacted dinitrotoluenes.[8]

-

The aqueous layer is then acidified with dilute sulfuric acid to precipitate pure 3,4- dinitrobenzoic acid, which is collected by filtration, washed, and dried.[8]

Applications and Experimental Protocols

This compound is a versatile reagent with applications in both analytical chemistry and organic synthesis.

Spectrophotometric Determination of Diazepam

This compound can be used for the quantitative determination of diazepam in pharmaceutical formulations. The method is based on the formation of a colored Meisenheimer complex between diazepam and this compound in an alkaline medium.

Reagents and Solutions:

-

Diazepam Stock Solution (5 x 10⁻² M): Prepare in alcohol and standardize by non-aqueous titration.

-

This compound Solution (5 x 10⁻³ M): Dissolve the appropriate amount in alcohol.

-

Sodium Hydroxide (B78521) Solution (10 M): Prepare in distilled water.

Procedure:

-

Into a 10 ml measuring flask, transfer an aliquot of the diazepam solution containing 17.0-83.0 µg/ml.

-

Add 0.6 ml of the 5 x 10⁻³ M this compound solution.

-

Add a sufficient amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.

-

Complete the volume to 10 ml with alcohol.

-

Shake the flask well and allow it to stand at room temperature for 60 minutes for full color development.

-

Measure the absorbance of the resulting red-colored solution at 500 nm against a reagent blank prepared in the same manner without the diazepam.

-

The concentration of diazepam can be determined from a calibration curve prepared using standard solutions.

Intermediate in Organic Synthesis

This compound serves as a precursor for the synthesis of various organic molecules.

This synthesis involves the condensation of this compound with dimethyl malonate, followed by decarboxylation.

Reaction Scheme:

-

Condensation: this compound is reacted with dimethyl malonate in the presence of a suitable base and solvent. This step likely proceeds through an acyl substitution mechanism.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and heated to induce decarboxylation, yielding the final product, 1-(2,4-dinitrophenyl)ethanone.

This compound can be utilized as a reactant in decarboxylative C-N cross-coupling reactions to form C-N bonds, a fundamental transformation in organic synthesis. These reactions typically involve a metal catalyst and proceed with the loss of carbon dioxide.

Note: While this compound is cited as a reactant for this type of reaction, a specific, detailed protocol for its use was not found. The general principle involves the coupling of the carboxylic acid with an amine in the presence of a catalyst system, often involving copper or palladium.

Biological Significance and Enzymatic Transformation

While this compound itself is not known for significant direct biological or signaling activities in mammalian systems, it is a substrate for certain microbial enzymes. This is particularly relevant in the context of bioremediation and microbial metabolism of nitroaromatic compounds.

Enzymatic Reduction by 2-Nitrobenzoate (B253500) 2-Nitroreductase (NbaA)

The enzyme 2-Nitrobenzoate 2-Nitroreductase (NbaA), found in Pseudomonas fluorescens strain KU-7, can metabolize this compound. Under oxidizing conditions, NbaA exhibits a switched substrate specificity, enabling it to reduce 2,4-DNBA to 2-(hydroxylamino)-4-nitrobenzoic acid.[5] This enzymatic transformation is a key step in the microbial degradation pathway of this nitroaromatic compound.

The following diagram illustrates the workflow for the enzymatic assay.

References

- 1. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 610-30-0 [sigmaaldrich.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to this compound under Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzoic acid is a nitro-substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and acidity play a critical role. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols and visual workflows to facilitate its application in a laboratory setting.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₆ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| CAS Number | 610-30-0 | [1] |

| Appearance | Pale yellow crystalline powder | |

| IUPAC Name | This compound | [2] |

| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O | [2] |

Quantitative Physical Data

The following table presents the key quantitative physical properties of this compound, crucial for experimental design and theoretical modeling.

| Physical Property | Value | Conditions |

| Melting Point | 179.0-185.0 °C | |

| Boiling Point | 351.93°C | (rough estimate) |

| Water Solubility | 18.2 g/L | 25 °C |

| Solubility in Dioxane | 50 mg/mL | clear solution |

| pKa | 1.43 | 25 °C |

| Enthalpy of Fusion (ΔfusH°) | 35.56 kJ/mol | Joback Calculated |

| Enthalpy of Sublimation (ΔsubH°) | 135.00 ± 2.00 kJ/mol | NIST |

| Enthalpy of Vaporization (ΔvapH°) | 91.38 kJ/mol | Joback Calculated |

Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretch, aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the nitro groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The aromatic protons and carbons will show distinct chemical shifts due to the electron-withdrawing effects of the nitro and carboxylic acid groups.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is available in spectral databases such as SpectraBase.[2][3] The presence of the nitro-aromatic system gives rise to characteristic electronic transitions in the UV region.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[4]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination

This protocol outlines the determination of solubility in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, dioxane)

-

Vials with caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a series of vials containing a fixed volume of the solvent.

-

Add excess solid this compound to each vial to create a saturated solution.

-

Place the vials in a constant temperature bath and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

-

Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility in g/L or mol/L.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration.

Materials:

-

This compound

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

pH meter and electrode, calibrated with standard buffers

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water (carbonate-free)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, known increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]

Spectroscopic Analysis

Materials:

-

This compound

-

Volatile solvent (e.g., methylene (B1212753) chloride or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent.[9]

-

Place a drop of the solution onto the surface of a clean, dry salt plate.[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[9]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube and cap

-

Pipette

Procedure:

-

Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[10]

-

If there are any suspended particles, filter the solution through a small plug of glass wool in a pipette directly into the clean, dry NMR tube.[11]

-

Cap the NMR tube.

-

Place the NMR tube in the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.

Synthesis of this compound

A common laboratory synthesis involves the nitration of a suitable benzoic acid derivative. A representative synthetic scheme is the nitration of p-nitrotoluene followed by oxidation.[12]

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound, tailored for a scientific audience. The tabulated data, detailed experimental protocols, and clear visual workflows are intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this important chemical compound. Accurate knowledge and application of these fundamental properties are critical for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. study.com [study.com]

- 8. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chegg.com [chegg.com]

2,4-Dinitrobenzoic acid melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrobenzoic Acid

This guide provides a detailed overview of the melting point and solubility of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, experimental protocols, and a logical workflow for the determination of these key physical properties.

Physicochemical Data of this compound

This compound is a pale yellow crystalline powder with the chemical formula C₇H₄N₂O₆.[1] It is a key intermediate in various chemical syntheses and is utilized in analytical methods such as the spectrophotometric determination of diazepam.[1][2][3]

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point varies slightly across different sources, which is typical. A pure substance generally has a sharp melting point range of one to two degrees.[4] Impurities tend to lower and broaden the melting point range.[4]

| Property | Value | Source |

| Melting Point | 183 °C | [5] |

| Melting Point | 179.0-185.0 °C | [2] |

| Melting Point | 176-180 °C | [1][3][6] |

Solubility

Solubility data is crucial for understanding the behavior of a compound in various solvents, which is fundamental in drug development for formulation and delivery.

| Solvent | Solubility | Temperature | Source |

| Water | 18.2 g/L | 25 °C | [1] |

| Dioxane | 50 mg/mL | Not Specified | [1][3][7] |

Studies on similar nitro-derivatives of benzoic acid have shown that solubility generally increases with temperature.[8][9] For instance, the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various organic solvents and water increases as the temperature rises.[8][9]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

Melting Point Determination (Capillary Method)

This is a common and reliable method for determining the melting point of a crystalline solid.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[10][11] Introduce a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[4][11] Pack the sample into the sealed end by tapping the tube.[4][11]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4][11]

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[11] Then, decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[4][11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and widely used technique to determine the equilibrium solubility of a solid in a liquid.[12]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with secure caps

-

Shaker or agitator

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, dioxane) in a test tube.

-

Equilibration: Seal the test tube and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. A clear supernatant solution should be present.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant. It is crucial to avoid disturbing the undissolved solid.[12] Dilute the sample with the solvent to a concentration that falls within the analytical range of the chosen measurement technique.

-

Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculation: Calculate the original solubility by taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

Logical Workflow and Visualization

The following diagram illustrates the general workflow for characterizing the physicochemical properties of a chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 610-30-0 [chemicalbook.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. This compound [stenutz.eu]

- 6. 2,4-ジニトロ安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

The Solubility of 2,4-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,4-Dinitrobenzoic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a clear understanding of the processes involved in solubility determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for closely related isomers, such as 3,5-Dinitrobenzoic acid, can provide valuable insights into its likely solubility characteristics. The solubility of these compounds is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.

Below is a compilation of available quantitative solubility data for this compound, supplemented with more extensive data for 3,5-Dinitrobenzoic acid to provide a broader comparative context. It is generally observed that the solubility of dinitrobenzoic acid isomers increases with temperature.

Table 1: Quantitative Solubility of this compound in Selected Solvents

| Solvent | Temperature (°C) | Solubility |

| Dioxane | Not Specified | 50 mg/mL[1][2][3] |

| Water | 25 | 18.2 g/L[4] |

Table 2: Comparative Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [5]

Note: This data is for the 3,5-isomer and serves as a reference for estimating the solubility behavior of this compound.

| Solvent | Temperature (K) | Solubility (mol/L) |

| Methanol | 273.15 | 0.6847 |

| 283.15 | 0.507 | |

| 293.15 | 0.9474 | |

| 303.15 | 0.8985 | |

| 313.15 | 1.956 | |

| 323.15 | 1.5225 | |

| Ethanol | 273.15 | 0.10322 |

| 283.15 | 0.4675 | |

| 293.15 | 0.25475 | |

| 303.15 | 0.6881 | |

| 313.15 | 1.191 | |

| 323.15 | 1.2733 | |

| Acetonitrile | 273.15 | 0.3475 |

| 283.15 | Not Reported | |

| 293.15 | Not Reported | |

| 303.15 | Not Reported | |

| 313.15 | 1.311 | |

| 323.15 | 1.648 | |

| Ethyl Acetate | 273.15 | 0.05395 |

| 283.15 | Not Reported | |

| 293.15 | Not Reported | |

| 303.15 | Not Reported | |

| 313.15 | 0.4353 | |

| 323.15 | 0.6931 | |

| Dichloromethane | 273.15 | Not Reported |

| 283.15 | Not Reported | |

| 293.15 | Not Reported | |

| 303.15 | Not Reported | |

| 313.15 | Not Reported | |

| 323.15 | Not Reported | |

| Toluene | 273.15 | Not Reported |

| 283.15 | Not Reported | |

| 293.15 | Not Reported | |

| 303.15 | Not Reported | |

| 313.15 | 0.067 | |

| 323.15 | 0.08245 |

The general trend for dinitrobenzoic acid derivatives in the specified solvents is: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique.

Isothermal Saturation (Shake-Flask) Method

This method involves achieving a state of equilibrium between the dissolved and undissolved solute in a solvent at a constant temperature.

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask). The presence of undissolved solid is essential to ensure saturation.

2. Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or an orbital shaker.

-

Equilibration time is critical and should be sufficient to reach a stable concentration of the dissolved solute. This is typically in the range of 24 to 72 hours. To verify that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

3. Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) to draw the supernatant. It is crucial to ensure the filtration apparatus is pre-equilibrated to the experimental temperature to avoid precipitation.

-

Centrifugation: Centrifuging the sample at the experimental temperature and then carefully decanting or pipetting the supernatant.

-

4. Concentration Analysis: The concentration of this compound in the clear, saturated solution can be determined using several methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry container.

-

Pipette a precise volume of the saturated supernatant into the container and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid).

-

Once the solvent is fully evaporated, dry the solid residue to a constant weight.

-

The solubility can be calculated as the mass of the residue per mass or volume of the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute an accurately measured volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

-

UV-Vis Spectroscopy:

-

Similar to HPLC, prepare standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) where this compound has maximum absorbance.

-

Dilute a known volume of the saturated supernatant appropriately and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

References

Spectroscopic Analysis of 2,4-Dinitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dinitrobenzoic acid, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols for acquiring this data and presents the information in a clear, structured format to aid in research and development.

Introduction

This compound is a highly substituted aromatic carboxylic acid. Its rigid structure and the presence of multiple functional groups—a carboxylic acid and two nitro groups—give rise to a distinct and informative spectral profile. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a reagent in chemical synthesis and potential derivatization of pharmacologically active compounds.

Molecular Structure and Key Spectral Features

The key to interpreting the spectra of this compound lies in understanding its molecular structure and the expected spectroscopic behavior of its constituent functional groups. The aromatic ring, the carboxylic acid group, and the two nitro groups all produce characteristic signals in both IR and NMR spectra.

Caption: Molecular structure of this compound and its correlation to key IR and NMR spectral features.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and nitro groups, as well as for the aromatic ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) ** | Observed Wavenumber (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | ~3100 (broad) |

| Aromatic | C-H stretch | 3100-3000 | ~3050 |

| Carboxylic Acid | C=O stretch | 1725-1700 | ~1700 |

| Aromatic | C=C stretch | 1600-1450 | Multiple bands in this region |

| Nitro Group | Asymmetric N-O stretch | 1550-1500 | ~1530 |

| Nitro Group | Symmetric N-O stretch | 1355-1315 | ~1340 |

| Carboxylic Acid | C-O stretch | 1320-1210 | ~1250 |

| Carboxylic Acid | O-H bend | 950-910 | ~920 |

Note: Observed values are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the carboxylic acid proton. The chemical shifts are significantly influenced by the electron-withdrawing nitro groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (COOH) | ~11.0 - 13.0 | Singlet (broad) | - |

| H-3 | ~8.8 | Doublet | ~2.0 |

| H-5 | ~8.6 | Doublet of doublets | ~8.5, 2.0 |

| H-6 | ~8.1 | Doublet | ~8.5 |

Note: Chemical shifts are typically reported for samples dissolved in DMSO-d₆, as the acidic proton is readily observable in this solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 |

| C-2 (ipso to NO₂) | ~150 |

| C-4 (ipso to NO₂) | ~148 |

| C-1 (ipso to COOH) | ~135 |

| C-6 | ~131 |

| C-5 | ~127 |

| C-3 | ~120 |

Note: Chemical shifts are approximate and depend on the solvent and spectrometer frequency.

Experimental Protocols

The following are generalized protocols for obtaining high-quality IR and NMR spectra of solid organic compounds like this compound.

Infrared (IR) Spectroscopy

Method 1: KBr Pellet Technique

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Add approximately 1-2 mg of this compound to the mortar and grind to a fine powder.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution. A vortex mixer may be used if necessary.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. The number of scans will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Synthesis of 2,4-Dinitrobenzoic Acid from 2,4-Dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the chemical synthesis of 2,4-dinitrobenzoic acid, a significant chemical intermediate, through the oxidation of 2,4-dinitrotoluene (B133949). The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflow. The primary methods discussed involve the use of strong oxidizing agents, specifically potassium permanganate (B83412) and sodium dichromate. This guide is intended to equip researchers and professionals in chemical and pharmaceutical development with the necessary information to safely and effectively perform this synthesis.

Reaction Pathway: Oxidation of 2,4-Dinitrotoluene

The conversion of 2,4-dinitrotoluene to this compound is achieved through the oxidation of the methyl group (-CH₃) to a carboxylic acid group (-COOH). This transformation requires a potent oxidizing agent capable of breaking the stable C-H bonds of the methyl group without degrading the aromatic ring, which is already deactivated by two nitro groups.

The overall reaction is as follows:

-

Reactant: 2,4-Dinitrotoluene (C₇H₆N₂O₄)

-

Product: this compound (C₇H₄N₂O₆)

-

Reaction Type: Oxidation

Two of the most common and effective methods for this synthesis employ potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or basic medium.

Experimental Protocols

The following sections provide detailed methodologies for the two primary synthesis routes.

This protocol utilizes potassium permanganate in the presence of a base. The base is crucial for the reaction, and pyridine (B92270) is often used as it also acts as a solvent. The reaction proceeds by converting the insoluble 2,4-dinitrotoluene into its soluble potassium salt, which is then acidified to precipitate the final product.

Materials and Equipment:

-

2,4-Dinitrotoluene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Sodium bisulfite (NaHSO₃) for quenching excess permanganate

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a mixture of 2,4-dinitrotoluene, pyridine, and water.[1]

-

Heat the mixture to a temperature of 78–83°C with vigorous stirring.[1]

-

Slowly add powdered potassium permanganate to the heated mixture in batches over a period of 6 to 7 hours. The purple color of the permanganate will dissipate as it is consumed.[1]

-

After the complete addition of potassium permanganate, continue to heat and stir the reaction mixture for an additional 1.5 to 2 hours to ensure the reaction goes to completion.[1]

-

Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

-

Filter the hot solution to remove the manganese dioxide precipitate. Using a filter aid like Celite can improve filtration efficiency.[2]

-

To the filtrate, add a saturated solution of sodium bisulfite until the purple or brown color from any remaining permanganate or manganese dioxide is gone.

-

Slowly acidify the clear filtrate with concentrated sulfuric acid or hydrochloric acid to a pH of approximately 1-2.[2]

-

The this compound will precipitate as a pale-yellow solid. Cool the mixture in an ice bath to maximize precipitation.[2]

-

Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture.[2]

This method employs a strong acidic environment using concentrated sulfuric acid, with sodium dichromate as the oxidant. This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3]

Materials and Equipment:

-

2,4-Dinitrotoluene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Large reaction flask with a robust mechanical stirrer

-

Water bath for cooling

-

Crushed ice

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a large flask equipped with an efficient mechanical stirrer, add concentrated sulfuric acid. Place the flask in a water bath for temperature control.

-

While stirring, slowly add the 2,4-dinitrotoluene to the sulfuric acid.

-

Begin adding powdered sodium dichromate dihydrate in small portions. The reaction is exothermic, and the temperature should be carefully monitored.[3]

-

Continue the addition of sodium dichromate at a rate that maintains the reaction temperature between 45–55°C. Use the water bath to cool the flask as needed. The total addition may take one to two hours.[3]

-

After all the sodium dichromate has been added, the mixture will become thick. Continue stirring at 45–55°C for an additional two hours.[3]

-

After the reaction period, carefully pour the thick mixture onto a large amount of crushed ice.

-

The crude this compound will precipitate. Filter the solid product and wash it thoroughly with cold water until the filtrate is free of green chromium salts.

-

For purification, the crude acid can be dissolved in a dilute sodium hydroxide (B78521) or sodium carbonate solution, filtered to remove any unreacted starting material, and then re-precipitated by adding acid.[3]

-

Filter the purified acid, wash with ice water, and dry to obtain the final product.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods.

Table 1: Experimental Conditions for the Oxidation of 2,4-Dinitrotoluene

| Parameter | Method A: Potassium Permanganate | Method B: Sodium Dichromate |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sodium Dichromate (Na₂Cr₂O₇) |

| Co-reagents/Solvent | Pyridine, Water | Concentrated Sulfuric Acid |

| Temperature | 78–83°C[1] | 45–55°C[3] |

| Reaction Time | 7.5–9 hours (total)[1] | 3–4 hours (total)[3] |

Table 2: Reported Yields for the Synthesis of this compound

| Oxidation Method | Reported Yield (%) | Reference |

| Potassium Permanganate | 70–80% (if optimized)[4] | [4] |

| Sodium Dichromate | 57–69% | [3] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and precision of the experimental execution.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2,4-dinitrotoluene.

References

2,4-Dinitrobenzoic acid reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the principal reaction mechanisms of this compound. The presence of a carboxylic acid group, along with two strongly electron-withdrawing nitro groups on the aromatic ring, imparts a unique reactivity profile to this molecule, making it a versatile intermediate in organic synthesis. This guide details the mechanisms of esterification, amide formation, nitro group reduction, nucleophilic aromatic substitution, and decarboxylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is the primary site for derivatization, commonly undergoing esterification and amide formation. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification

Esterification of this compound can be achieved through several methods, most notably the Fischer esterification under acidic conditions or by conversion to a more reactive acyl chloride intermediate.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[1][2] To drive the reaction toward the ester product, an excess of the alcohol is typically used, and the water formed is removed.[1][3]

The mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]

-

Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[1][4]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

-

Elimination of water: The protonated hydroxyl group leaves as water, and the carbonyl double bond is reformed.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid

While specific to a related compound, this protocol illustrates the general methodology.

-

Reaction Setup: For each gram of 3-nitrobenzoic acid, 8 mL of anhydrous methanol (B129727) and 0.05 mL of concentrated H₂SO₄ are combined in a round-bottom flask equipped with a reflux condenser.[5] The flask should be approximately half-full.[5]

-

Procedure: The mixture is heated to reflux for one hour.[5]

-

Work-up: After cooling, the reaction mixture is poured into a beaker of ice (approximately 5 times the volume of methanol used) and stirred. The product is isolated by suction filtration and washed with water.[5]

-

Purification: The crude product can be recrystallized from methanol.[5]

Amide Formation

Amide synthesis from this compound generally requires activation of the carboxylic acid to prevent a simple acid-base reaction with the amine.[6] Common methods include conversion to an acyl chloride or the use of coupling reagents.

Via Acyl Chloride: This is a two-step process. First, this compound is converted to 2,4-Dinitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8][9] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the amide.[6]

Via Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a good leaving group, facilitating direct reaction with an amine.[10][11] The amine then attacks the activated carbonyl, forming a tetrahedral intermediate, which collapses to the amide and dicyclohexylurea (DCU) as a byproduct.[10][11]

Reduction of Nitro Groups

The two nitro groups on this compound can be reduced to primary amino groups, a crucial transformation for synthesizing various diamino compounds. The most common methods are catalytic hydrogenation and metal-acid reductions.

Catalytic Hydrogenation: This method involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum.[12][13] The reaction typically proceeds stepwise, first reducing one nitro group and then the other, often via nitroso and hydroxylamine (B1172632) intermediates.[14][15]

Experimental Protocol and Data: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

This protocol for a similar isomer provides valuable quantitative data.

| Parameter | Value | Reference |

| Substrate | 3,5-Dinitrobenzoic Acid | [16] |

| Catalyst | Pd/C | [16] |

| Solvent | Water (with NaOH) | [16] |

| Hydrogen Pressure | 3-4 MPa | [16] |

| Temperature | 50-60 °C | [16] |

| Yield | >95% | [16] |

| Purity (HPLC) | >99% | [16] |

Metal-Acid Reduction: A classic method for reducing aromatic nitro groups involves using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13][14][17] The metal acts as the reducing agent, donating electrons, while the acid provides the necessary protons for the reaction.[14][18] The mechanism is a stepwise reduction similar to catalytic hydrogenation.[14]

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two strong electron-withdrawing nitro groups in this compound make the ring electron-deficient and highly susceptible to nucleophilic attack.[19][20] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via an addition-elimination mechanism.

The key features of the SNAr mechanism are:

-

Nucleophilic Addition: A strong nucleophile attacks a carbon atom bearing a leaving group (in this case, often a hydrogen, or a halide if starting from a derivative like 2,4-dinitrochlorobenzene). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19][21]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro groups, which is crucial for stabilizing this intermediate.[19][22] The ortho and para positions relative to the nitro groups are most activated.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[22]

Decarboxylation

The electron-withdrawing nature of the two nitro groups can stabilize a negative charge on the aromatic ring. This property facilitates the decarboxylation (loss of CO₂) of the corresponding 2,4-dinitrobenzoate (B1224026) ion under certain conditions, typically heating in a suitable solvent.[23] The reaction proceeds via an SE1 mechanism, where the rate-determining step is the heterolytic cleavage of the C-C bond to form CO₂ and a 2,4-dinitrophenyl anion. This aryl anion is then rapidly protonated by the solvent to yield 1,3-dinitrobenzene.[23]

| Substrate | Solvent | Temperature (°C) | k (s⁻¹) x 10⁵ | Reference |

| 2,6-Dinitrobenzoate | Water | 100.0 | 8.99 | [23] |

| 4-Chloro-2,6-dinitrobenzoate | Water | 100.0 | 2.53 | [23] |

Note: Data is for structurally related dinitrobenzoate ions, illustrating the principle of decarboxylation facilitated by nitro groups.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. homework.study.com [homework.study.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. shaalaa.com [shaalaa.com]

- 10. jocpr.com [jocpr.com]

- 11. youtube.com [youtube.com]

- 12. The composition of transformation products of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sarthaks.com [sarthaks.com]

- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 16. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

Theoretical Investigations of 2,4-Dinitrobenzoic Acid: A Technical Guide

Introduction: 2,4-Dinitrobenzoic acid (2,4-DNBA) is an important organic intermediate utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical behavior, reactivity, and potential applications are dictated by its molecular structure, characterized by a carboxylic acid group and two electron-withdrawing nitro groups on the benzene (B151609) ring. Theoretical and computational studies provide profound insights into the electronic structure, vibrational properties, and reactivity of 2,4-DNBA, offering a predictive framework that complements experimental findings. This guide details the theoretical approaches used to study this molecule and presents key data relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a pale yellow crystalline solid.[2] Its fundamental properties are summarized in the table below. The molecular structure consists of a benzene ring substituted at positions 1, 2, and 4 by a carboxylic acid group and two nitro groups, respectively.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₆ | [2] |

| Molecular Weight | 212.12 g/mol | [2] |

| CAS Number | 610-30-0 | [2] |

| Melting Point | 176-180 °C | [2] |

| Appearance | Pale yellow crystalline powder | [2] |

| Solubility | Soluble in dioxane (50 mg/mL) | [2] |

| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [3] |

Quantum Chemical Studies: A Methodological Overview

Density Functional Theory (DFT) is the most common computational method for investigating the properties of nitroaromatic compounds. These calculations can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity with high accuracy.

Computational Protocol

A typical theoretical study on a molecule like 2,4-DNBA involves a multi-step computational workflow. The process begins with geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum and to predict vibrational spectra. Finally, further calculations are performed on the optimized geometry to determine electronic properties.

The most widely used approach for similar molecules employs the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4][5] Calculations are typically performed using software packages like Gaussian.[6]

Molecular Geometry

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by minimizing the energy of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method.

| Parameter (3,5-DNBA) | Bond Length (Å) - DFT | Parameter (3,5-DNBA) | Bond Angle (°) - DFT |

| C1-C7 | 1.503 | C2-C1-C6 | 117.8 |

| C7=O8 | 1.214 | C1-C7-O8 | 125.1 |

| C7-O9 | 1.353 | C1-C7-O9 | 112.1 |

| C3-N10 | 1.480 | C2-C3-N10 | 118.8 |

| N10=O11 | 1.226 | O11-N10-O12 | 124.0 |

| N10=O12 | 1.226 | C4-C5-N13 | 118.8 |

| C5-N13 | 1.480 | O14-N13-O15 | 124.0 |

Vibrational Spectroscopy Analysis

Frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical spectra are crucial for assigning the bands observed in experimental spectra.

Note: The following table compares the calculated and experimental vibrational frequencies for key functional groups of 3,5-Dinitrobenzoic acid , demonstrating the typical agreement between theory and experiment.[7]

| Vibrational Assignment (3,5-DNBA) | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) (FTIR) | Experimental Freq. (cm⁻¹) (Raman) |

| O-H Stretch | 3581 | 3450 | - |

| C-H Stretch | 3105, 3088 | 3107, 3089 | 3109, 3091 |

| C=O Stretch | 1715 | 1715 | 1715 |

| NO₂ Asymmetric Stretch | 1545, 1540 | 1547, 1541 | 1547, 1540 |

| NO₂ Symmetric Stretch | 1345, 1342 | 1347, 1344 | 1348, 1345 |

| C-O Stretch | 1310 | 1308 | 1308 |

| O-H In-plane Bend | 1285 | 1285 | 1285 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Note: The following electronic properties were calculated for 3,5-Dinitrobenzoic acid and are presented as a representative example.[7]

| Parameter (3,5-DNBA) | Value (eV) |

| EHOMO | -8.45 |

| ELUMO | -4.21 |

| Energy Gap (ΔE) | 4.24 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

NBO analysis provides detailed insight into the charge distribution within the molecule, revealing intramolecular charge transfer interactions and hyperconjugative effects that contribute to its stability.[4] For dinitrobenzoic acids, significant charge transfer is expected from the benzene ring to the electron-withdrawing nitro groups.

MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting the sites for chemical reactions. For 2,4-DNBA, the most negative potential (red) is expected around the oxygen atoms of the carboxylic and nitro groups, while positive potential (blue) would be located around the acidic hydrogen of the carboxyl group.

Experimental Protocols

Theoretical studies are often complemented by experimental work. Below are protocols relevant to the synthesis and application of 2,4-DNBA.

Synthesis of 2,4-Dinitrobenzoyl Chloride

This compound is a precursor for 2,4-dinitrobenzoyl chloride, a useful derivatizing agent.[2] The synthesis is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place this compound.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask.

-

Reaction: Gently heat the mixture under reflux until the evolution of gas ceases, indicating the reaction is complete.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: The resulting crude 2,4-dinitrobenzoyl chloride can be purified by recrystallization from an appropriate solvent (e.g., carbon tetrachloride or hexane).

Spectrophotometric Determination of Diazepam

2,4-DNBA can be used as a reagent in the spectrophotometric determination of certain drugs, such as diazepam.[3] The method is based on the formation of a colored Meisenheimer complex.[3]

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of diazepam of a known concentration in a suitable solvent. Prepare a solution of this compound in an appropriate solvent.

-

Reaction Mixture: In a series of volumetric flasks, add varying aliquots of the diazepam standard solution.

-

Complex Formation: To each flask, add a fixed volume of the 2,4-DNBA solution and an alkaline medium (e.g., NaOH solution) to facilitate the Janovsky reaction.

-

Measurement: Allow the color to develop for a specified time. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which is approximately 500 nm for the diazepam-DNBA complex.[3]

-

Calibration: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can then be determined using this curve.

Conclusion